molecular formula C21H19Cl2NO2 B2541361 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339017-32-2

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2541361
CAS No.: 339017-32-2
M. Wt: 388.29
InChI Key: IEBCJSGAPAXLDM-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C21H19Cl2NO2 and its molecular weight is 388.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis This compound's relevance in scientific research can be seen through its structural analogs and related compounds, which have been synthesized and analyzed for various physicochemical properties. For example, Beytur and Avinca (2021) conducted a study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, revealing insights into their electronic properties calculated using different DFT methods. These insights are crucial for understanding the behavior of similar compounds in various environments, providing a foundation for further studies on 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone and its applications in materials science and chemistry (Beytur & Avinca, 2021).

Catalytic Activities and Chemical Synthesis The compound's related structures have been explored for their potential in catalytic activities and as intermediates in chemical syntheses. For instance, the study on new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes by Schlindwein et al. (2006) discusses the synthesis and structural characterization of complexes that bear a resemblance to the chemical structure of interest. These complexes show potential in various applications, including medicinal chemistry and materials science, hinting at the versatile applications of this compound in related fields (Schlindwein et al., 2006).

Anticonvulsant Agents and Medical Chemistry Furthermore, the synthesis and characterization of heterocyclic Schiff bases by Pandey and Srivastava (2011) provide an example of how structural analogs of the compound are being investigated for potential anticonvulsant properties. This research indicates the importance of structural analysis and modification in developing new therapeutic agents, suggesting a possible avenue for the application of this compound in drug discovery and development (Pandey & Srivastava, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level to produce a certain effect. This is particularly relevant for drugs, which can have therapeutic effects by interacting with biological molecules .

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling, storage, and disposal. This information is typically provided in a material safety data sheet (MSDS) .

Future Directions

Future directions in the study of a compound could involve exploring new synthesis methods, investigating its potential uses, or studying its effects on the environment or human health .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-14-17(12-18-19(22)4-3-5-20(18)23)21(25)10-11-24(14)13-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBCJSGAPAXLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.